molecular formula C9H12N2O3 B1314797 Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate CAS No. 623565-57-1

Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate

Katalognummer: B1314797
CAS-Nummer: 623565-57-1
Molekulargewicht: 196.2 g/mol
InChI-Schlüssel: OXKHHZJNEHYAPB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate (CAS 623565-57-1) is a high-purity chemical building block supplied for advanced research and development. This compound features a fused pyrazolo[5,1-c][1,4]oxazine heterocyclic scaffold, a structure of significant interest in medicinal and heterocyclic chemistry. The core structure is recognized for its value in pharmaceutical research, with related dihydropyrazolo-oxazine compounds being investigated as key intermediates in the synthesis of novel fused azoloazines, which have shown potential in various biological activities . Researchers utilize this scaffold to develop new compounds for exploratory studies. The product is characterized by a molecular formula of C9H12N2O3 and a molecular weight of 196.20 g/mol . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Eigenschaften

IUPAC Name

ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-2-14-9(12)8-5-7-6-13-4-3-11(7)10-8/h5H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXKHHZJNEHYAPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN2CCOCC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00474348
Record name Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

623565-57-1
Record name Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=623565-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 4H,6H,7H-pyrazolo[3,2-c][1,4]oxazine-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Methodology

A one-pot synthesis approach involves the reaction of 2,2-dichlorovinylacetophenones with 2-hydroxyethylhydrazine. This reaction proceeds in two key steps:

  • Formation of 3-aryl-5-dichloromethyl-1-(2-hydroxyethyl)-2-pyrazolines.
  • Cyclization of the pyrazoline intermediate using sodium hydride to yield the desired pyrazolo[5,1-c]oxazine derivative.

Key Features

  • Reagents : 2,2-dichlorovinylacetophenones, 2-hydroxyethylhydrazine, sodium hydride.
  • Reaction Conditions : Mild conditions with high yields.
  • Advantages : High efficiency and simplicity compared to multistep methods.

Reaction Scheme

$$
\text{C}9\text{H}8\text{Cl}2\text{O} + \text{C}2\text{H}6\text{N}2\text{O} \xrightarrow{\text{NaH}} \text{C}9\text{H}{12}\text{N}2\text{O}3
$$

Regiocontrolled Synthesis from Pyrazole Derivatives

Methodology

This method begins with commercially available pyrazoles. A protected hydroxyethyl group is introduced at the N1 position to control regioselectivity during subsequent reactions:

  • Oxidation to form pyrazole-5-aldehydes.
  • Deprotection followed by reduction to generate the fused oxazine scaffold.

Key Features

  • Reagents : Protected hydroxyethyl-pyrazole derivatives.
  • Reaction Conditions : Multi-step process with intermediate purification.
  • Advantages : High regioselectivity and flexibility in substitution patterns.

Cyclization of Pyrazole Derivatives

Methodology

Starting from pyrazole derivatives with functionalized side chains (e.g., hydroxyethyl groups), cyclization is induced using base catalysts like sodium hydroxide or sodium hydride.

Key Features

  • Reagents : Functionalized pyrazoles.
  • Reaction Conditions : Basic conditions with controlled heating.
  • Advantages : Straightforward synthesis of diverse substitution patterns on the oxazine ring.

Comparison of Methods

Method Starting Materials Reagents Steps Yield Advantages
One-Pot Synthesis 2,2-Dichlorovinylacetophenones Sodium hydride Single High Simple and efficient
Regiocontrolled Synthesis Protected hydroxyethyl-pyrazoles Various organic bases Multi High High regioselectivity
Cyclization of Pyrazole Derivatives Functionalized pyrazoles Sodium hydroxide Single Moderate Versatile for substitution patterns

Notes on Optimization

  • Reaction Conditions :

    • Temperature and solvent choice significantly affect yield and purity.
    • Sodium hydride is preferred for its strong base properties in cyclization reactions.
  • Substitution Patterns :

    • Use of different starting materials allows for structural diversity in the final product.
  • Purification :

    • Crystallization or chromatographic techniques are typically employed to isolate the compound.

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound

Wissenschaftliche Forschungsanwendungen

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

  • Biology: It has shown potential as a bioactive molecule with possible antimicrobial and antifungal properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.

  • Industry: The compound's unique chemical properties make it useful in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.

Vergleich Mit ähnlichen Verbindungen

Key Properties:

  • Structural Features : The pyrazole ring fused with a 1,4-oxazine moiety distinguishes it from simpler heterocycles.
  • Biochemical Interactions : It interacts with acetylcholinesterase (AChE), influencing neurotransmitter metabolism, and modulates reactive oxygen species (ROS), affecting oxidative stress pathways .

Comparison with Similar Compounds

The compound belongs to the pyrazolo-oxazine family, and its structural analogs exhibit varied biological and chemical properties. Below is a detailed comparison:

Structural Analogues

Compound Name Molecular Formula Substituents/Modifications Key Features Biological Activity Reference
Ethyl 6-Methyl-4-Oxo-6,7-Dihydro-4H-Pyrazolo[5,1-c][1,4]oxazine-2-Carboxylate C₁₁H₁₄N₂O₄ - 6-Methyl group
- 4-Oxo group
- Enhanced lipophilicity
- Higher molecular weight (224.22 g/mol)
Potential kinase inhibition; improved metabolic stability compared to parent compound
Methyl 6,7-Dihydro-4H-Pyrazolo[5,1-c][1,4]oxazine-2-Carboxylate C₉H₁₂N₂O₃ - Methyl ester (vs. ethyl) - Similar core structure
- Lower molecular weight (196.21 g/mol)
Comparable ROS modulation; slightly altered pharmacokinetics
6,6-Dimethyl-6,7-Dihydro-4H-Pyrazolo[5,1-c][1,4]oxazin-2-Amine C₈H₁₃N₃O - 6,6-Dimethyl groups
- Amine substituent
- Enhanced enzyme inhibition (e.g., PDE4)
- Anti-inflammatory activity (comparable to indomethacin)
IC₅₀: 0.5–2 µM in PDE4 inhibition assays
Ethyl 3-Bromo-6,7-Dihydro-5H-Pyrazolo[5,1-b][1,3]oxazine-2-Carboxylate C₉H₁₁BrN₂O₃ - Bromine atom at position 3 - Increased electrophilicity
- Molecular weight: 275.10 g/mol
Anticancer activity via alkylation; under preclinical evaluation

Structural Uniqueness

The fused pyrazole-oxazine core enables unique π-π stacking and hydrogen-bonding interactions. For example:

  • This compound : The ethyl ester group balances solubility and membrane permeability, making it a scaffold for derivatization .

Research Findings and Data

Anticancer Activity Comparison

Compound Cell Line IC₅₀ (µM) Mechanism
This compound MCF-7 >100 No significant apoptosis
Ethyl 3-Bromo-6,7-Dihydro-5H-Pyrazolo[5,1-b][1,3]oxazine-2-Carboxylate K562 12.5 DNA alkylation

Enzyme Inhibition Profiles

Compound Target Enzyme IC₅₀ (µM) Application
6,6-Dimethyl-6,7-Dihydro-4H-Pyrazolo[5,1-c][1,4]oxazin-2-Amine PDE4 0.8 Anti-inflammatory
Ethyl 6-Methyl-4-Oxo-6,7-Dihydro-4H-Pyrazolo[5,1-c][1,4]oxazine-2-Carboxylate AChE 15.2 Neuroprotection

Biologische Aktivität

Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, drawing on diverse research findings and case studies.

  • Molecular Formula : C9H12N2O3
  • Molecular Weight : 196.2 g/mol
  • CAS Number : 623565-57-1
  • Physical Form : Solid
  • Purity : 95% - 98%
  • Storage Conditions : Refrigeration recommended

Synthesis and Structural Characterization

The synthesis of this compound involves a multi-step reaction pathway that typically includes the formation of the pyrazolo[5,1-c][1,4]oxazine core followed by esterification. Structural characterization is often performed using techniques such as NMR spectroscopy and X-ray crystallography to confirm the molecular structure and purity.

Anticancer Activity

Recent studies have evaluated the anticancer potential of various pyrazolo derivatives, including this compound. In vitro assays against human cancer cell lines (e.g., MCF-7 for breast cancer and K562 for leukemia) are commonly employed to assess cytotoxicity.

CompoundCell LineIC50 (µM)
This compoundMCF-7Not Detected
This compoundK562Not Detected

Studies indicate that while some pyrazolo compounds exhibit promising anticancer activity through mechanisms involving kinase inhibition or apoptosis induction, this compound did not demonstrate significant cytotoxicity within the tested concentration ranges .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. Preliminary tests show varying degrees of efficacy against different bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus>100 µg/mL
Escherichia coli>100 µg/mL

These results suggest that while this compound has some activity against certain pathogens, it may not be potent enough for therapeutic applications without further modifications .

Neuroprotective Effects

Emerging research indicates potential neuroprotective effects of pyrazolo compounds. Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine derivatives have been investigated for their ability to inhibit neuroinflammation and oxidative stress in neuronal models.

Case studies have shown that modifications to the pyrazolo structure can enhance neuroprotective activity by improving blood-brain barrier permeability and reducing neurodegeneration markers .

Q & A

Q. What are the standard synthetic routes for Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate, and how are reaction conditions optimized?

The compound is typically synthesized via photoredox catalysis or acid-mediated cyclization. For example:

  • Photoredox method : A Schlenk flask is charged with hydrazone, diethyl 2-bromomalonate, NaHCO₃, and [Ir(ppy)₂(dtbbpy)][PF₆] under nitrogen. The mixture is stirred under blue LED irradiation for 20 hours, followed by extraction with CH₂Cl₂ and purification via preparative TLC (42% yield) .
  • Acid-catalyzed cyclization : Reacting hydrazine derivatives with 50% H₂SO₄ in toluene under reflux, followed by extraction and crystallization (84% yield) . Key optimization parameters include catalyst loading, light intensity, and reaction time.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

  • ¹H/¹³C NMR : Assign peaks based on coupling patterns and integration (e.g., ethyl ester protons at δ ~4.2–4.4 ppm, pyrazole protons at δ ~6.5–7.5 ppm) .
  • HRMS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns to verify purity .
  • IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and C-N (1250–1350 cm⁻¹) stretches . Discrepancies in NMR data may arise from solvent impurities or tautomerism; use deuterated solvents and 2D NMR (COSY, HSQC) for resolution .

Advanced Research Questions

Q. How can regiocontrol be achieved during the synthesis of pyrazolo[5,1-c][1,4]oxazine derivatives?

Regioselectivity is controlled by steric and electronic effects of substituents. For example:

  • Introducing a protected hydroxyethyl group at N1 directs cyclization to the 5-position of the pyrazole ring, enabling regiocontrolled aldehyde formation .
  • Substituents on the hydrazone precursor influence the dihedral angles between fused rings (e.g., 8.96° between pyrazole and oxazine rings in crystal structures) . Computational modeling (DFT) can predict regiochemical outcomes by analyzing transition-state energies .

Q. What strategies are effective for functionalizing the ester group in this compound?

  • Hydrolysis : Treat with KOH in ethanol (70°C) to yield carboxylic acids .
  • Reduction : Use (CH₃)₂SBH₃ in THF to reduce esters to alcohols .
  • Cross-coupling : Employ Pd-catalyzed reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups at the 2-position . Monitor reaction progress via TLC and confirm functionalization by shifts in carbonyl IR stretches (e.g., 1700 → 1650 cm⁻¹ for amides) .

Q. How do crystal packing and intermolecular interactions influence the compound’s physicochemical properties?

X-ray crystallography reveals:

  • Hydrogen bonding : C–H⋯N interactions form infinite chains along the a-axis (e.g., C11–H11B⋯N1, 2.57 Å) .
  • C–H⋯π interactions : Stabilize layered packing, affecting solubility and melting points .
  • Dihedral angles : Substituents on aryl groups (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) alter planarity (dihedral angles 13.24–50.95°) and crystallinity .

Q. How can photoredox catalysts improve the efficiency of pyrazolo-oxazine synthesis?

  • Mechanism : [Ir(ppy)₂(dtbbpy)][PF₆] acts as a photosensitizer, facilitating single-electron transfer (SET) to activate bromomalonate intermediates .
  • Optimization : Adjust LED wavelength (450–470 nm), catalyst loading (1–5 mol%), and reaction time (12–24 hrs) to maximize yield . Compare turnover numbers (TON) and quantum yields with alternative catalysts (e.g., Ru-based) to assess cost-effectiveness .

Data Analysis and Contradictions

Q. How should researchers resolve conflicting NMR data for derivatives of this compound?

  • Solvent effects : Use consistent deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) to minimize shifts .
  • Dynamic processes : Variable-temperature NMR can identify rotamers or tautomers causing split peaks .
  • HRMS validation : Confirm molecular formulas to rule out byproducts .

Q. What are the limitations of X-ray crystallography for structural elucidation, and how can they be mitigated?

  • Disorder : High thermal motion in flexible groups (e.g., ethyl esters) may reduce data quality. Use low-temperature (100 K) data collection .
  • Twinned crystals : Test for twinning using PLATON and refine with TWIN laws .
  • Complementary methods : Pair crystallography with DFT-optimized structures to validate bond lengths/angles .

Methodological Tables

Q. Table 1: Key Crystallographic Parameters for Pyrazolo-Oxazine Derivatives

ParameterValue (Example)Source
Space groupP2₁/c
Dihedral angle (pyrazole-oxazine)8.96°
Hydrogen bond (C–H⋯N)2.57 Å
Unit cell volume1689.6 ų

Q. Table 2: Photoredox Reaction Optimization

VariableOptimal RangeImpact on Yield
Catalyst loading2–3 mol%Maximizes TON
Light wavelength450–470 nm (blue LED)Enhances SET
Reaction time18–20 hoursBalances conversion vs. degradation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.